molecular formula C18H20BrNO2 B2942878 (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetic acid (hydrobroMide) CAS No. 1415566-36-7

(S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetic acid (hydrobroMide)

Cat. No.: B2942878
CAS No.: 1415566-36-7
M. Wt: 362.267
InChI Key: DZGVIAXVBXGHPT-PKLMIRHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetic acid (hydrobromide) is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring a pyrrolidine ring and diphenyl groups, makes it an interesting subject for research in organic chemistry, medicinal chemistry, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetic acid (hydrobromide) typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and use of efficient catalysts, would apply.

Chemical Reactions Analysis

Types of Reactions

(S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetic acid (hydrobromide) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include pyrrolidine-2-carbaldehyde and its derivatives .

Scientific Research Applications

(S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetic acid (hydrobromide) has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetic acid (hydrobromide) involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological processes .

Properties

IUPAC Name

2,2-diphenyl-2-[(3S)-pyrrolidin-3-yl]acetic acid;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2.BrH/c20-17(21)18(16-11-12-19-13-16,14-7-3-1-4-8-14)15-9-5-2-6-10-15;/h1-10,16,19H,11-13H2,(H,20,21);1H/t16-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZGVIAXVBXGHPT-PKLMIRHRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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